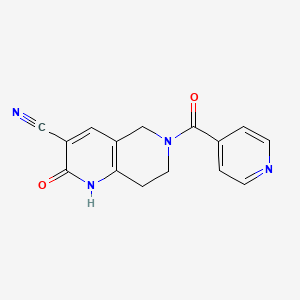

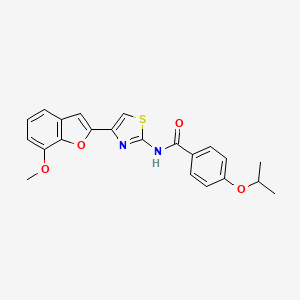

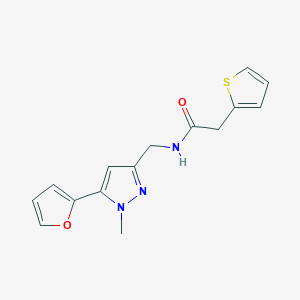

![molecular formula C23H21FN2O4 B2511122 1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-58-3](/img/structure/B2511122.png)

1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including condensation and ring-closing reactions. For instance, the synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies . Similarly, various condensation reactions were used to synthesize related compounds such as 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, and tricyclic morpholinopyrones .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione, was determined to crystallize in the triclinic system, with the morpholino moiety adopting a chair conformation . The crystal packing is often stabilized by intermolecular hydrogen bonds, as seen in the structures of 10-(4-fluorophenyl)-3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, where C--H...O interactions play a significant role .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation and ring-closing reactions. The choice of reactants and reaction conditions can lead to the selective production of isomers, as seen in the synthesis of tricyclic morpholinopyrones . The reactions are carefully designed to yield the desired molecular frameworks with specific functional groups that can further participate in biological interactions or serve as probes for tracing biological pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the 4-fluorophenyl group and the morpholine moiety contributes to the compounds' biological activity, as seen in the remarkable anti-TB and antimicrobial activities of the synthesized 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine . The fluorescently active bicyclic pyridinone compounds exhibit longer absorption and emission wavelengths than those of standard fluorescence probes, indicating their potential use in biological studies .

Scientific Research Applications

Synthesis and Characterization

- The compound and its derivatives have been synthesized and characterized in studies aiming to explore their chemical properties and reactivity. For example, one study focused on the synthesis and characterization of heterocycle-based molecules, employing techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS to elucidate their structures and properties (Murthy et al., 2017).

Biological Activities

- Several research efforts have investigated the biological activities of these compounds, particularly their potential in drug discovery. For instance, modifications of similar scaffolds have led to compounds with potent anti-HIV-1 activities, highlighting their potential as lead compounds for further optimization into clinical agents (Liu et al., 2016).

Material Science Applications

- In the field of materials science, derivatives of the compound have been studied for their application in organic electronics, such as organic light-emitting diodes (OLEDs). For example, red-emissive fluorophores with potential for OLED applications have been designed and synthesized, showcasing the relevance of these compounds in the development of electronic materials (Luo et al., 2015).

Antimicrobial and Anticancer Activities

- The antimicrobial and anticancer potentials of chalcone-imide derivatives have been explored, demonstrating their effectiveness against various bacterial strains and cancer cell lines. These studies underline the versatility of the compound's derivatives in medicinal chemistry and drug development (Kocyigit et al., 2018).

Corrosion Inhibition

- Research into the application of derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium has shown promising results, indicating the practical applications of these compounds in protecting metals against corrosion (Zarrouk et al., 2015).

properties

IUPAC Name |

1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4/c24-16-7-5-15(6-8-16)20-19-21(27)17-3-1-2-4-18(17)30-22(19)23(28)26(20)10-9-25-11-13-29-14-12-25/h1-8,20H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYXDFKWWMVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

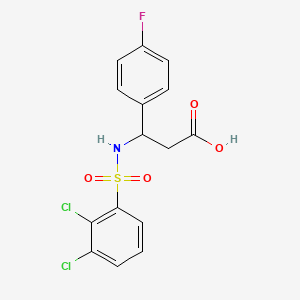

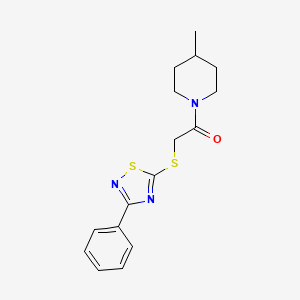

![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2511040.png)

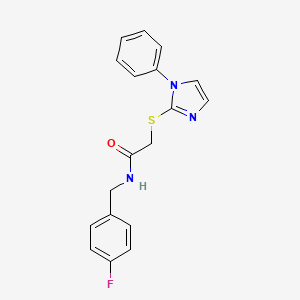

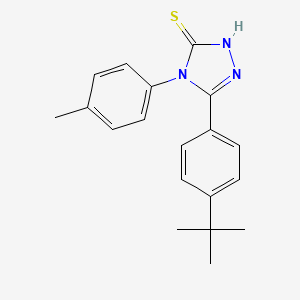

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2511046.png)

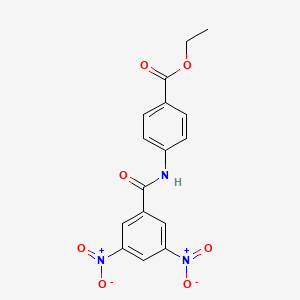

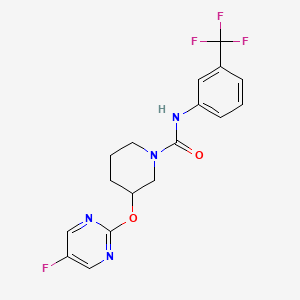

![1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B2511048.png)

![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)